![molecular formula C24H22N4O4 B380483 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate CAS No. 342779-99-1](/img/structure/B380483.png)

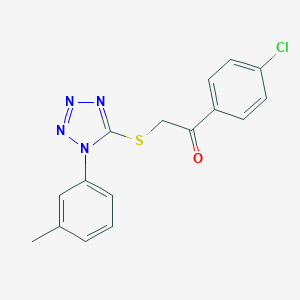

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate” is a chemical compound . It belongs to the class of compounds known as dihydropyrano pyrazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . Another method involves a one-pot, efficient, four-component condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile .Chemical Reactions Analysis

Dihydropyrano[2,3-c]pyrazoles have been synthesized via the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes . Various catalysts have been used to facilitate these reactions, including γ-alumina, glycine, ionic liquids, L-proline, imidazole, I2, and triethylamine .科学研究应用

Green Chemistry Synthesis

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including our compound of interest, can be achieved using nano-eggshell/Ti (IV) as a natural-based catalyst . This method emphasizes green chemistry principles by operating under solvent-free conditions, which leads to reduced reaction times, increased yields, and the elimination of toxic organic solvents .

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles exhibit a range of biological activities. They are known for their anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicidal , and kinase inhibitory activities . This implies that our compound could potentially be used in the development of new therapeutic agents targeting these areas.

Catalysis

The compound can be synthesized via a four-component reaction facilitated by various catalysts. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is particularly noteworthy as it allows for the recycling and reusability of the catalyst, which is economically and environmentally beneficial .

Combinatorial Chemistry

Dihydropyrano[2,3-c]pyrazoles are essential in combinatorial chemistry due to their utility in one-pot synthesis of complex molecules. This approach is advantageous for its atom economy and effectiveness compared to single-step reactions .

Biological Activities

Recent studies have focused on the novel biological activities of pyrazole derivatives. The compound could be part of this research, contributing to the discovery of new drugs with various biological affinities .

Heterocyclic Compounds Synthesis

The compound represents a class of heterocyclic compounds that are structurally significant in natural products such as hormones, antibiotics, and vitamins. Its synthesis contributes to the broader understanding and application of nitrogen-containing heterocycles in science .

Ultrasound-Assisted Reactions

Some dihydropyrano[2,3-c]pyrazoles have been synthesized using ultrasound irradiation, which is an eco-friendly methodology. This technique could be applied to our compound to enhance reaction efficiency and reduce environmental impact .

Pharmaceutical Applications

Given the compound’s structural similarity to other dihydropyrano[2,3-c]pyrazoles with known pharmacological properties, it could be explored for its potential use in pharmaceutical formulations, especially in the areas of anti-inflammatory and anti-cancer medications .

未来方向

The future directions in the research of such compounds could involve exploring their potential applications in medicinal and pharmaceutical chemistry, given their wide range of biological activities . Additionally, the development of environmentally benign methods of preparation of these compounds could be another area of interest .

属性

IUPAC Name |

[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPVDTBPUUNSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B380400.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380401.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B380402.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![1,4-Bis[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B380411.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380413.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B380414.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380415.png)

![2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380416.png)

![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380421.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380422.png)

![2-[Methyl(propan-2-yl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B380424.png)